
5-Amino-3-(5-bromo-2-iodophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(5-bromo-2-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with amino, bromo, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-bromo-2-iodophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-iodoaniline with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(5-bromo-2-iodophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, and organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate and hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions include substituted triazoles, nitro derivatives, amines, and biaryl or alkyne derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Amino-3-(5-bromo-2-iodophenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(5-bromo-2-iodophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-(5-bromo-2-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-bromo-2-fluorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-bromo-2-methylphenyl)-1H-1,2,4-triazole
Uniqueness
Compared to similar compounds, 5-Amino-3-(5-bromo-2-iodophenyl)-1H-1,2,4-triazole is unique due to the presence of both bromo and iodo substituents. This combination of halogens can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H6BrIN4 |
|---|---|
Peso molecular |
364.97 g/mol |
Nombre IUPAC |
5-(5-bromo-2-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6BrIN4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
Clave InChI |
NCBFVSUNTBMNPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C2=NC(=NN2)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-amino-6-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13673973.png)
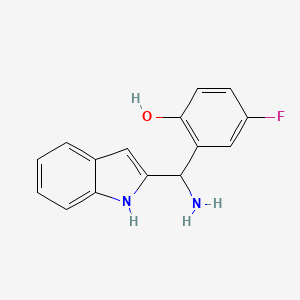
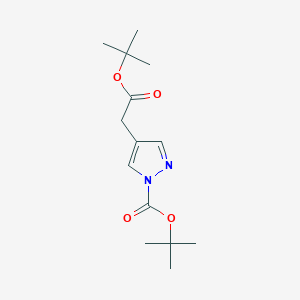

![4-Benzyl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13674001.png)
![6,8-Dibromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13674008.png)
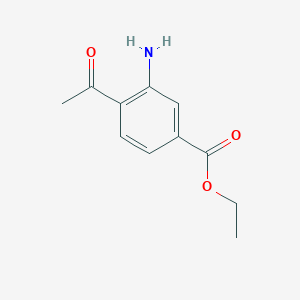


![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)
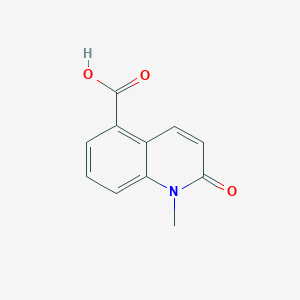

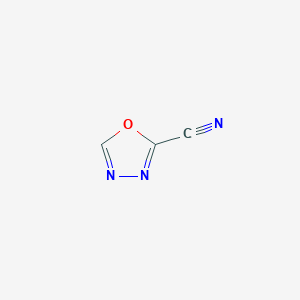
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
